2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic core containing two nitrogen atoms and one sulfur atom. Its structure includes:
- A sulfanylacetamide group at the 2-position, linked to an N-phenyl moiety, which may enhance binding affinity to biological targets through hydrogen bonding and aromatic interactions.
Synthesis routes for analogous thiadiazole derivatives often involve heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates .
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHDNRPZSZHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide typically involves the reaction of cyclohexyl isocyanate with 2-amino-1,3,4-thiadiazole-5-thiol, followed by acylation with phenylacetyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of organic solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to disrupt DNA replication processes, making it effective against bacterial and cancer cells. The compound may also inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
1,3,4-Thiadiazole Derivatives
Key Findings :
- Thiadiazoles with sulfanylacetamide moieties (e.g., target compound) show superior anticonvulsant activity over simpler alkyl derivatives, likely due to improved target engagement .
Sulfamoyl-Containing Heterocycles
Compounds like N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives () exhibit antimicrobial activity. For example:
- Pyrazole and thiazole derivatives derived from sulfamoyl precursors showed MIC values of 4–16 µg/mL against S. aureus and E. coli .
Oxadiazole and Tetrazole Analogues
- N-Substituted 2-{[5-(Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides (): Replacing thiadiazole with oxadiazole reduces sulfur-mediated toxicity but may compromise metabolic stability .
- Tetrazolyl Aroylurea Derivatives (): Exhibit plant growth regulation (e.g., 2h and 2j showed 90% cell division promotion at 10 ppm) but lack the thiadiazole’s versatility in drug design .
Biological Activity
The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific therapeutic potentials.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
- Antitubercular
The presence of sulfur and nitrogen in the thiadiazole ring contributes to these activities by enhancing molecular interactions with biological targets .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetamides. The structural characterization is crucial for understanding its biological activity. The compound's molecular formula is , and it features a cyclohexylcarbamoyl group that may influence its binding affinity to various targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial protein synthesis or disruption of cell wall integrity .
Anticancer Potential
Several studies have highlighted the anticancer activity of thiadiazole derivatives. For example, compounds have been tested against various cancer cell lines, including liver carcinoma (HEPG2). Results show moderate to high anticancer activity compared to standard drugs like doxorubicin . The anticancer mechanism may involve apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Thiadiazole compounds have also been explored for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .
Neuroprotective Effects
Recent studies have suggested neuroprotective effects for certain thiadiazole derivatives. For instance, specific compounds demonstrated protective effects on neuronal cells against oxidative stress-induced damage . This suggests potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between thiadiazole derivatives and their biological targets. For instance, docking studies suggest that the thiadiazole ring forms hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Q & A
Q. What are the established synthetic routes for 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide?
The compound can be synthesized via a two-step procedure:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the thiol group using appropriate reagents (e.g., chloroacetamide derivatives) to introduce the sulfanylacetamide moiety. Variations in alkylating reagents allow for the generation of diverse libraries of derivatives .
Q. How is structural characterization performed for this compound?
Key methods include:
- Elemental analysis to confirm molecular composition.
- 1H NMR and IR spectroscopy to verify functional groups (e.g., cyclohexylcarbamoyl, thiadiazole ring).
- Thin-layer chromatography (TLC) to assess purity .
Q. What preliminary biological screening strategies are recommended?
- Antimicrobial assays : Use standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in broth microdilution or disc diffusion methods to evaluate bactericidal/fungicidal activity .
- Anticancer screening : Employ cell viability assays (e.g., MTT) against cancer cell lines, with IC50 values calculated for potency assessment .
Q. How can solubility and formulation challenges be addressed during in vitro studies?
- Use polar aprotic solvents (e.g., DMSO) for initial dissolution.
- Optimize formulations using surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation to enhance aqueous solubility .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states.
- Information science tools analyze experimental data to identify optimal conditions (e.g., temperature, solvent), reducing trial-and-error approaches.
- Feedback loops integrate experimental results into computational models for iterative refinement .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent variation : Modify the cyclohexylcarbamoyl group or phenylacetamide moiety to assess impact on bioactivity.
- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole analogs to compare potency and selectivity .
Q. How can low synthetic yields in the alkylation step be resolved?
- Reagent optimization : Test alternative alkylating agents (e.g., bromoacetamide instead of chloroacetamide) to improve reactivity.
- Catalytic enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to accelerate reaction kinetics .
Q. How should conflicting bioactivity data between studies be analyzed?
- Dose-response validation : Replicate assays across multiple laboratories using identical protocols.
- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition, receptor binding) to clarify modes of action.
- Meta-analysis : Compare data across structurally analogous compounds (e.g., oxadiazole derivatives) to identify trends .
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How can synergistic effects with other therapeutic agents be investigated?
- Combination index (CI) assays : Apply the Chou-Talalay method to quantify synergy/antagonism in antimicrobial or anticancer studies.
- Transcriptomic profiling : Use RNA sequencing to identify pathways modulated by the compound alone vs. in combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
